molecular formula C9H7F2N3 B1346676 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine

5-(2,4-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1346676
M. Wt: 195.17 g/mol
InChI Key: KMTNLRKAIICCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-difluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of fluorinated heterocyclic compounds. These compounds are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the aromatic ring enhances the compound’s stability and reactivity, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroacetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-difluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(2,4-difluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its antifungal, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of advanced materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluoro-phenyl)-3-(4-methoxy-phenyl)-1H-pyrazol-4-yl-propenone
  • 1-(2,4-Difluoro-phenyl)-3-(4-methyl-phenyl)-1H-pyrazol-4-yl-propenone
  • 1-(2,4-Difluoro-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone

Uniqueness

5-(2,4-difluorophenyl)-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms in the aromatic ring enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7F2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

KMTNLRKAIICCSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NN2)N

Origin of Product

United States

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